Cas no 83249-10-9 (3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid)

3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid structure
83249-10-9 structure
Product Name:3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid
Número CAS:83249-10-9
MF:C8H10O4
Megavatios:170.162602901459
MDL:MFCD20638314
CID:675621
PubChem ID:15579850
Update Time:2024-10-27

3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid Propiedades químicas y físicas

Nombre e identificación

    • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, monomethyl ester
    • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
    • 3-methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylate
    • 3-Methoxycarbonylbicyclo-[1.1.1]pentane-1-carboxylic acid
    • Bicyclo[1.1.1]​pentane-​1,​3-​dicarboxylic acid, 1-​methyl ester
    • Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid 1-Monomethyl Ester
    • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid monomethyl ester
    • 3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid
    • 1-Methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (ACI)
    • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, monomethyl ester (9CI)
    • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-carboxylicacid
    • Bicyclo[1.1.1]pentan-1,3-dicarboxylic acid-1-methyl ester
    • 3-(methoxycarbonyl)bicyclo<1.1.1>pentane-1-carboxylic acid
    • M3149
    • SCHEMBL9143861
    • SCHEMBL20851079
    • UJZHYIMESNWEQA-UHFFFAOYSA-N
    • SCHEMBL20851067
    • 1,1'-Bicyclo[1,1,1]pentane-1,3-dicarboxylic acid monomethyl ester
    • SB38921
    • 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylicacid
    • EN300-132008
    • GS-8008
    • Z1262511436
    • CS-W001056
    • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, 1-methyl ester, AldrichCPR
    • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, 1-methyl ester
    • AKOS024255979
    • SY042099
    • DB-122745
    • 83249-10-9
    • EN300-19052195
    • MFCD20638314
    • MDL: MFCD20638314
    • Renchi: 1S/C8H10O4/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h2-4H2,1H3,(H,9,10)
    • Clave inchi: UJZHYIMESNWEQA-UHFFFAOYSA-N
    • Sonrisas: O=C(C12CC(C1)(C(OC)=O)C2)O

Atributos calculados

  • Calidad precisa: 170.05790880g/mol
  • Masa isotópica única: 170.05790880g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 3
  • Complejidad: 249
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: -0.1
  • Superficie del Polo topológico: 63.6Ų

Propiedades experimentales

  • Denso: 1.559±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 138.0 to 142.0 deg-C
  • Punto de ebullición: 272.2±40.0 ºC (760 Torr),
  • Punto de inflamación: 111.2±20.8 ºC,
  • Disolución: 略溶 (14 g/L) (25 ºC),

3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid Información de Seguridad

3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M3149-1G
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
83249-10-9 97.0%(T)
1G
¥1790.0 2022-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M3149-200MG
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
83249-10-9 97.0%(T)
200MG
¥450.0 2022-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AK323-1g
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
83249-10-9 95+%
1g
431.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AK323-100mg
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
83249-10-9 95+%
100mg
333CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AK323-250mg
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
83249-10-9 95+%
250mg
571CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0885-1g
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid monomethyl ester
83249-10-9 96%
1g
3375.21CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0885-5g
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid monomethyl ester
83249-10-9 96%
5g
13483.87CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0885-25g
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid monomethyl ester
83249-10-9 96%
25g
13483.87CNY 2021-05-07
Chemenu
CM103631-5g
3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
83249-10-9 97%
5g
$484 2021-08-06
Chemenu
CM103631-10g
3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
83249-10-9 97%
10g
$792 2021-08-06

3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Referencia
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide
Referencia
Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry
Kokhan, Serhii O.; et al, European Journal of Organic Chemistry, 2017, 2017(43), 6450-6456

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, 23 °C; 1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor
Stepan, Antonia F.; et al, Journal of Medicinal Chemistry, 2012, 55(7), 3414-3424

Métodos de producción 4

Condiciones de reacción
Referencia
3-Carboxy-/3-Aminobicyclo[1.1.1]pentane-Derived Sulfonamides and Sulfonyl Fluorides - Advanced Bifunctional Reagents for Organic Synthesis and Drug Discovery
Kokhan, Serhii O.; et al, European Journal of Organic Chemistry, 2020, 2020(15), 2210-2216

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Referencia
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Methyllithium Solvents: Diethyl ether ;  -30 °C
1.2 Solvents: Diethyl ether ;  0 °C; 4 d, rt
1.3 Solvents: Diethoxymethane ;  5 h; 12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  96 h
Referencia
3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives: Synthesis and incorporation into peptides
Paetzel, Michael; et al, European Journal of Organic Chemistry, 2004, (3), 493-498

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Bromine Solvents: 1,4-Dioxane ,  Water
1.2 Reagents: Thionyl chloride Solvents: Thionyl chloride
1.3 Solvents: Methanol
2.1 Reagents: Sodium hydroxide Solvents: Methanol
Referencia
(S)-(+)-2-(3'-Carboxybicyclo[1.1.1]pentyl)- glycine, a Structurally New Group I Metabotropic Glutamate Receptor Antagonist
Pellicciari, Roberto; et al, Journal of Medicinal Chemistry, 1996, 39(15), 2874-2876

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Thionyl chloride
2.1 Solvents: Methanol
3.1 Reagents: Sodium hydroxide Solvents: Methanol
Referencia
A practical photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Kaszynski, Piotr; et al, Journal of Organic Chemistry, 1988, 53(19), 4593-4

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Methyllithium Solvents: Diethyl ether
1.2 -
2.1 Reagents: Sodium hydroxide ,  Bromine
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Thionyl chloride
3.2 -
4.1 Reagents: Sodium hydroxide
Referencia
Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry
Kokhan, Serhii O.; et al, European Journal of Organic Chemistry, 2017, 2017(43), 6450-6456

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  96 h
Referencia
3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives: Synthesis and incorporation into peptides
Paetzel, Michael; et al, European Journal of Organic Chemistry, 2004, (3), 493-498

Métodos de producción 11

Condiciones de reacción
Referencia
Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs
Nicolaou, Kyriacos C.; et al, ChemMedChem, 2016, 11(1), 31-37

Métodos de producción 12

Condiciones de reacción
1.1 Solvents: Methanol
2.1 Reagents: Sodium hydroxide Solvents: Methanol
Referencia
A practical photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Kaszynski, Piotr; et al, Journal of Organic Chemistry, 1988, 53(19), 4593-4

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Bromine Solvents: Water ;  20 °C; 3 h, 20 °C; 20 °C → 0 °C
1.2 Solvents: 1,4-Dioxane ;  0 °C; overnight, 0 °C
2.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Referencia
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Bromine
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Thionyl chloride
2.2 -
3.1 Reagents: Sodium hydroxide
Referencia
Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry
Kokhan, Serhii O.; et al, European Journal of Organic Chemistry, 2017, 2017(43), 6450-6456

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Bromine Solvents: 1,4-Dioxane ,  Water ;  4 min, 23 °C → 27 °C; 27 °C → -10 °C; 45 min, -10 °C; -3 °C → 3 °C; 13 h, 3 °C → 23 °C
1.2 Reagents: Sodium bisulfite ;  25 min, 23 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.1 Reagents: Thionyl chloride ;  12 h, reflux; reflux → 23 °C; 23 °C → 0 °C
2.2 0 °C → 40 °C; 1 h, reflux
3.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, 23 °C; 1 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor
Stepan, Antonia F.; et al, Journal of Medicinal Chemistry, 2012, 55(7), 3414-3424

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Pentane
1.2 Solvents: Diethyl ether ,  Pentane
2.1 Reagents: Sodium hydroxide ,  Bromine Solvents: 1,4-Dioxane ,  Water
2.2 Reagents: Thionyl chloride Solvents: Thionyl chloride
2.3 Solvents: Methanol
3.1 Reagents: Sodium hydroxide Solvents: Methanol
Referencia
(S)-(+)-2-(3'-Carboxybicyclo[1.1.1]pentyl)- glycine, a Structurally New Group I Metabotropic Glutamate Receptor Antagonist
Pellicciari, Roberto; et al, Journal of Medicinal Chemistry, 1996, 39(15), 2874-2876

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Pentane ;  60 min, -78 °C; 15 min, -78 °C; 1 h, 0 °C
1.2 Solvents: Diethyl ether ,  Pentane ;  0 °C → -10 °C; -10 °C → -5 °C; -5 °C → 5 °C
2.1 Reagents: Sodium hydroxide ,  Bromine Solvents: 1,4-Dioxane ,  Water ;  4 min, 23 °C → 27 °C; 27 °C → -10 °C; 45 min, -10 °C; -3 °C → 3 °C; 13 h, 3 °C → 23 °C
2.2 Reagents: Sodium bisulfite ;  25 min, 23 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
3.1 Reagents: Thionyl chloride ;  12 h, reflux; reflux → 23 °C; 23 °C → 0 °C
3.2 0 °C → 40 °C; 1 h, reflux
4.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, 23 °C; 1 h, reflux
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor
Stepan, Antonia F.; et al, Journal of Medicinal Chemistry, 2012, 55(7), 3414-3424

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Sodium hypobromite Solvents: 1,4-Dioxane ,  Water
2.1 Reagents: Thionyl chloride Solvents: Thionyl chloride
3.1 Solvents: Methanol
4.1 Reagents: Sodium hydroxide Solvents: Methanol
Referencia
A practical photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Kaszynski, Piotr; et al, Journal of Organic Chemistry, 1988, 53(19), 4593-4

Métodos de producción 19

Condiciones de reacción
1.1 -
2.1 Reagents: Sodium hydroxide ,  Bromine
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Thionyl chloride
3.2 -
4.1 Reagents: Sodium hydroxide
Referencia
Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry
Kokhan, Serhii O.; et al, European Journal of Organic Chemistry, 2017, 2017(43), 6450-6456

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Tetramethylammonium bromide Solvents: Ethanol ,  Dichloromethane ,  Water
2.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Pentane
2.2 Solvents: Diethyl ether ,  Pentane
3.1 Reagents: Sodium hydroxide ,  Bromine Solvents: 1,4-Dioxane ,  Water
3.2 Reagents: Thionyl chloride Solvents: Thionyl chloride
3.3 Solvents: Methanol
4.1 Reagents: Sodium hydroxide Solvents: Methanol
Referencia
(S)-(+)-2-(3'-Carboxybicyclo[1.1.1]pentyl)- glycine, a Structurally New Group I Metabotropic Glutamate Receptor Antagonist
Pellicciari, Roberto; et al, Journal of Medicinal Chemistry, 1996, 39(15), 2874-2876

3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid Raw materials

3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid Preparation Products

3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:83249-10-9)3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid
Número de pedido:A855903
Estado del inventario:in Stock
Cantidad:25g/100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:57
Precio ($):196.0/774.0
Correo electrónico:sales@amadischem.com
Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:83249-10-9)Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, MonoMethyl ester
Número de pedido:ZJBN070
Estado del inventario:in Stock
Cantidad:1g
Pureza:99%
Información sobre precios actualizada por última vez:Tuesday, 20 May 2025 10:10
Precio ($):discuss personally
Correo electrónico:info@zjbrunova.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:83249-10-9)3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid
A855903
Pureza:99%/99%
Cantidad:25g/100g
Precio ($):196.0/774.0
Zhejiang Brunova Technology Co., Ltd.
(CAS:83249-10-9)Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, MonoMethyl ester
ZJBN070
Pureza:99%
Cantidad:1g
Precio ($):Informe